molecular formula C13H12ClN3O2 B11094886 4-Methylbenzaldehyde O-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl) oxime

4-Methylbenzaldehyde O-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl) oxime

Cat. No.: B11094886
M. Wt: 277.70 g/mol
InChI Key: JHDGRKYNHUDGQA-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylbenzaldehyde O-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl) oxime is an organic compound that combines the structural features of 4-methylbenzaldehyde and a pyrazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzaldehyde O-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl) oxime typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzaldehyde O-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl) oxime can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group in 4-Methylbenzaldehyde can be oxidized to form the corresponding carboxylic acid.

    Reduction: The oxime group can be reduced to form the corresponding amine.

    Substitution: The chlorine atom in the pyrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 4-Methylbenzoic acid.

    Reduction: 4-Methylbenzylamine.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

4-Methylbenzaldehyde O-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl) oxime has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: It may have potential as a biochemical probe for studying enzyme mechanisms.

    Medicine: The compound could be investigated for its potential pharmacological properties.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methylbenzaldehyde O-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl) oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylbenzaldehyde O-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl) oxime is unique due to the combination of the aldehyde, oxime, and pyrazole functionalities in a single molecule. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that simpler compounds cannot.

Properties

Molecular Formula

C13H12ClN3O2

Molecular Weight

277.70 g/mol

IUPAC Name

[(E)-(4-methylphenyl)methylideneamino] 4-chloro-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C13H12ClN3O2/c1-9-3-5-10(6-4-9)7-15-19-13(18)12-11(14)8-17(2)16-12/h3-8H,1-2H3/b15-7+

InChI Key

JHDGRKYNHUDGQA-VIZOYTHASA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/OC(=O)C2=NN(C=C2Cl)C

Canonical SMILES

CC1=CC=C(C=C1)C=NOC(=O)C2=NN(C=C2Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.